molecular formula C9H16N2O2 B044047 (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate CAS No. 120340-35-4

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate

Cat. No. B044047
M. Wt: 184.24 g/mol
InChI Key: RTIGOAJWDGQRBX-UHFFFAOYSA-N
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Description

DABCO, also known as triethylenediamine or TEDA, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

DABCO is frequently used as a base, catalyst, and reagent, and its use has been reflected in a large number of publications . It is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines . Some derivatives of DABCO are also widely used as reagents .


Molecular Structure Analysis

The molecular formula of DABCO is C6H12N2 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages .


Chemical Reactions Analysis

DABCO is sufficiently basic to promote a variety of coupling reactions . It is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .


Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156–160°C, boiling point of 174–176°C, and a flash point of 62°C . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .

Safety And Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . It is harmful if swallowed and may cause respiratory irritation . Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Future Directions

The frequent use of DABCO as a base, catalyst, and reagent in organic chemistry suggests that it will continue to be a subject of research in the future . Its versatility and environmentally friendly nature make it a promising candidate for further exploration in the field of organic synthesis .

properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)13-7-9-6-10-2-4-11(9)5-3-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIGOAJWDGQRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632136
Record name (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate

CAS RN

120340-35-4
Record name (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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